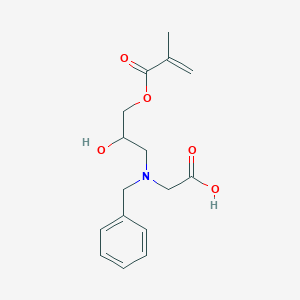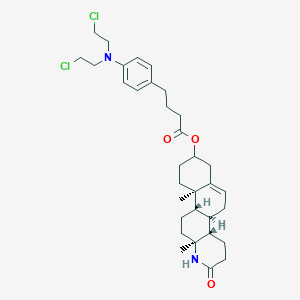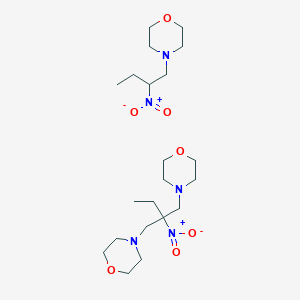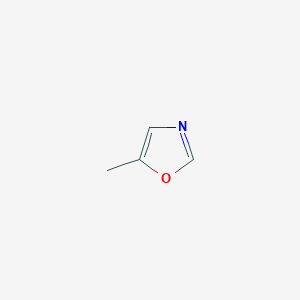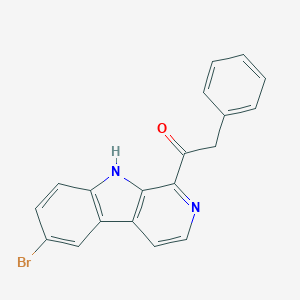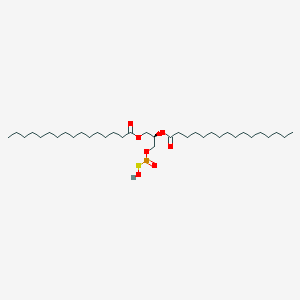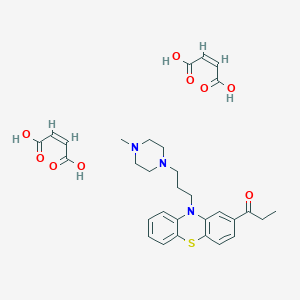
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate, commonly known as MPP, is a phenothiazine derivative that has been extensively studied for its biochemical and physiological effects. MPP is a potent inhibitor of dopamine uptake and has been used in scientific research to study the mechanism of action of dopamine transporters and their role in neurological diseases such as Parkinson's disease.
Mechanism Of Action
MPP inhibits the reuptake of dopamine by binding to the dopamine transporter, a protein that is responsible for removing dopamine from the synaptic cleft. By inhibiting dopamine uptake, MPP increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling in the brain.
Biochemical And Physiological Effects
MPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine uptake, MPP has been shown to inhibit the uptake of other neurotransmitters such as norepinephrine and serotonin. MPP has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
MPP is a useful tool for studying the mechanism of action of dopamine transporters and their role in neurological diseases. However, there are some limitations to its use in lab experiments. MPP is a potent inhibitor of dopamine uptake, which can lead to high levels of dopamine in the brain and potential neurotoxicity. Additionally, MPP has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on MPP and its effects on the brain. One area of interest is the role of dopamine transporters in addiction and substance abuse. Another area of interest is the potential therapeutic use of MPP and other dopamine transporter inhibitors in the treatment of neurological diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP and its potential off-target effects on other neurotransmitter systems.
Synthesis Methods
MPP can be synthesized by reacting 3-(4-Methyl-1-piperazinyl)propylamine with phenothiazine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with maleic acid to form the dimaleate salt of MPP.
Scientific Research Applications
MPP has been used extensively in scientific research to study the mechanism of action of dopamine transporters and their role in neurological diseases such as Parkinson's disease. MPP is a potent inhibitor of dopamine uptake, and its effects on the brain have been studied using various techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
properties
CAS RN |
108670-13-9 |
|---|---|
Product Name |
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate |
Molecular Formula |
C27H33N3O5S |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C23H29N3OS.2C4H4O4/c1-3-21(27)18-9-10-23-20(17-18)26(19-7-4-5-8-22(19)28-23)12-6-11-25-15-13-24(2)14-16-25;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
RSHYDNJEWORYDW-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
synonyms |
1-Propanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl )-, dimaleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



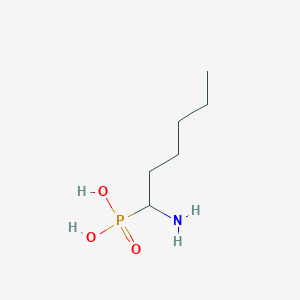

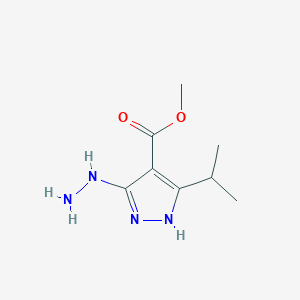
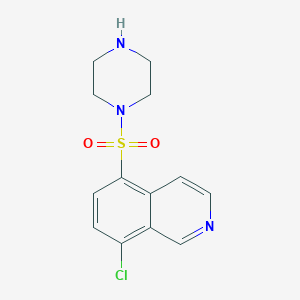

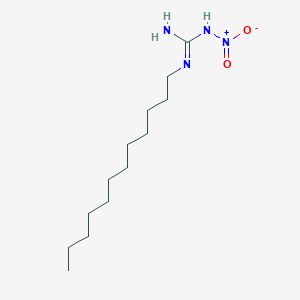

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
